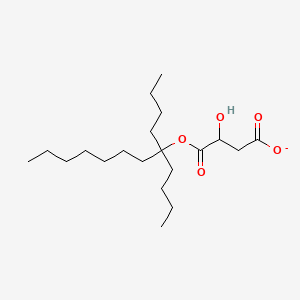

dibutyloctyl malate

Description

Dibutyloctyl malate is a dialkyl ester of malic acid, a four-carbon hydroxy-diacid. It is widely used in cosmetic formulations as a skin-conditioning agent—emollient, functioning to soften and smooth the skin by forming a protective barrier . Structurally, it consists of a malate core esterified with butyl (C₄) and octyl (C₈) alkyl chains. This compound is part of a broader group of dialkyl malates, which share a common succinate-derived backbone but differ in alkyl chain length and branching, leading to variations in physicochemical properties and functional applications .

Propriétés

Numéro CAS |

399551-19-0 |

|---|---|

Formule moléculaire |

C20H37O5- |

Poids moléculaire |

357.5 g/mol |

Nom IUPAC |

4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1 |

Clé InChI |

HCLVXVIAGDXHTL-UHFFFAOYSA-M |

SMILES |

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |

SMILES canonique |

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity dibutyloctyl malate for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .

Applications De Recherche Scientifique

dibutyloctyl malate has a wide range of scientific research applications. It is used in:

Mécanisme D'action

The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated six dialkyl malates, including dibutyloctyl malate, based on structural similarity, function, and safety profiles. Below is a comparative overview:

Key Observations :

- Chain Length and Function : Longer alkyl chains (e.g., diisostearyl malate) enhance occlusivity and viscosity, while shorter chains (e.g., diethylhexyl malate) improve sensory properties like lightweight feel .

- Dibutyloctyl Malate : Combines C₄ and C₈ chains, offering a balance between emolliency and spreadability, making it suitable for lotions and serums .

Research Findings and Implications

Performance in Formulations

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.